molecular formula C9H10BrFO2 B13128321 1-(4-Bromo-2-fluoro-3-methoxyphenyl)ethanol

1-(4-Bromo-2-fluoro-3-methoxyphenyl)ethanol

Cat. No.: B13128321
M. Wt: 249.08 g/mol
InChI Key: OKYFNIJDWJEBME-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluoro-3-methoxyphenyl)ethanol is an organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, along with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-fluoro-3-methoxyphenyl)ethanol typically involves the reduction of 4-bromo-2-fluoro-3-methoxybenzaldehyde. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-fluoro-3-methoxyphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.

Major Products:

  • Oxidation can yield 4-bromo-2-fluoro-3-methoxybenzaldehyde or 4-bromo-2-fluoro-3-methoxyacetophenone.
  • Reduction can produce 1-(4-bromo-2-fluoro-3-methoxyphenyl)ethane.
  • Substitution reactions can lead to various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromo-2-fluoro-3-methoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluoro-3-methoxyphenyl)ethanol involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to specific enzymes or receptors. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity. Detailed studies on its molecular pathways are essential to understand its full potential.

Comparison with Similar Compounds

  • 1-(4-Bromo-2-fluoro-3-methoxyphenyl)ethane
  • 4-Bromo-2-fluoro-3-methoxybenzaldehyde
  • 4-Bromo-2-fluoro-3-methoxyacetophenone

Uniqueness: 1-(4-Bromo-2-fluoro-3-methoxyphenyl)ethanol stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C9H10BrFO2

Molecular Weight

249.08 g/mol

IUPAC Name

1-(4-bromo-2-fluoro-3-methoxyphenyl)ethanol

InChI

InChI=1S/C9H10BrFO2/c1-5(12)6-3-4-7(10)9(13-2)8(6)11/h3-5,12H,1-2H3

InChI Key

OKYFNIJDWJEBME-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=C(C=C1)Br)OC)F)O

Origin of Product

United States

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